molecular formula C13H18O2 B7873451 4-(3,4-Dimethylphenyl)oxan-4-ol

4-(3,4-Dimethylphenyl)oxan-4-ol

Cat. No.: B7873451
M. Wt: 206.28 g/mol
InChI Key: OSXZOBRVUJRMIH-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylphenyl)oxan-4-ol is an organic compound that belongs to the class of oxanols. This compound features a phenyl ring substituted with two methyl groups at the 3 and 4 positions, attached to an oxane ring with a hydroxyl group at the 4 position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethylphenyl)oxan-4-ol typically involves the reaction of 3,4-dimethylphenyl magnesium bromide with tetrahydrofuran (THF) in the presence of a catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as dichloromethane. The crude product is purified by column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylphenyl)oxan-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Formation of 4-(3,4-dimethylphenyl)oxan-4-one.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(3,4-Dimethylphenyl)oxan-4-ol is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylphenyl)oxan-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-1,3-dioxane: Similar structure but with a dioxane ring instead of an oxane ring.

    4-(3,4-Dimethylphenyl)-1,3-dioxane: Similar structure with additional methyl groups on the phenyl ring.

    4-(3,4-Dimethylphenyl)tetrahydrofuran: Similar structure with a tetrahydrofuran ring instead of an oxane ring.

Uniqueness

4-(3,4-Dimethylphenyl)oxan-4-ol is unique due to the presence of both the oxane ring and the specific substitution pattern on the phenyl ring. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

IUPAC Name

4-(3,4-dimethylphenyl)oxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-10-3-4-12(9-11(10)2)13(14)5-7-15-8-6-13/h3-4,9,14H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXZOBRVUJRMIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2(CCOCC2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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